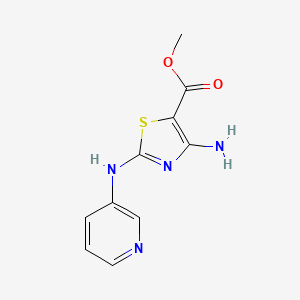
Terbutryn D5 (ethyl D5)
Descripción general
Descripción
Terbutryn D5 (ethyl D5) is a synthetic, non-selective, pre-emergence herbicide that has been used in agricultural fields for the past two decades. It is a member of the family of triazine herbicides, which are used to control a wide range of weeds. Terbutryn D5 is a white, crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 118-120°C. It is moderately soluble in water and is stable in alkaline solutions. Terbutryn D5 is a broad-spectrum herbicide that controls a wide range of weeds, including annual grasses, broadleaf weeds, sedges, and certain aquatic weeds.
Aplicaciones Científicas De Investigación
Environmental Persistence and Degradation :
- Terbutryn, a triazine herbicide, was studied for its persistence and degradation in different environments. In farm ponds, terbutryn showed varying persistence depending on the presence of macrophytes, with a half-life ranging from 3 to 30 days. The study also tracked terbutryn's degradation products and their accumulation in different components of the ecosystem, including water, sediment, and plant tissues (Muir, Pitze, Blouw, & Lockhart, 1981).
Analytical Methods for Detection :
- Methods for estimating terbutryn residues in water using high-pressure liquid chromatography (HPLC) and gas-liquid chromatography have been developed. These methods are significant for detecting low concentrations of terbutryn in surface waters, highlighting the advancement in analytical techniques for environmental monitoring (Byast & Cotterill, 1975).
Impact on Aquatic Ecosystems :
- Research on terbutryn's effects on aquatic plants and algae in a continuous-flow model ecosystem showed that it did not significantly affect the density of the epiphytic algal community, although it favored the development of certain diatom components. Such studies are crucial in understanding the ecological impact of herbicides like terbutryn on aquatic ecosystems (Paterson & Wright, 1987).
Soil Interactions and Crop Impact :
- The influence of soil temperature and moisture on terbutryn's activity and persistence was investigated, showing that conditions suitable for plant growth enhanced its phytotoxicity. This research provides insights into how environmental factors affect the efficacy and longevity of herbicides in agricultural settings (Wu, Santelmann, & Davidson, 1974).
Genotoxicity Assessment :
- A study assessing the DNA-damaging ability of terbutryn using the alkaline single-cell microgel-electrophoresis "comet" assay found that significant DNA damage occurred at high concentrations of terbutryn. This research contributes to the understanding of the potential genotoxic effects of terbutryn on human health (Villarini, Scassellati-Sforzolini, Moretti, & Pasquini, 2004).
Análisis Bioquímico
Biochemical Properties
Terbutryn D5 (ethyl D5) plays a significant role in biochemical reactions, particularly in the study of herbicide interactions with biological systems. It interacts with several enzymes and proteins involved in the photosynthetic electron transport chain. Specifically, Terbutryn D5 (ethyl D5) inhibits the photosystem II complex by binding to the D1 protein, thereby blocking electron transport and disrupting the photosynthetic process . This interaction is crucial for understanding the herbicidal activity and environmental impact of triazine compounds.
Cellular Effects
The effects of Terbutryn D5 (ethyl D5) on various cell types and cellular processes are profound. In photosynthetic organisms, such as algae and cyanobacteria, Terbutryn D5 (ethyl D5) inhibits photosynthesis by disrupting the electron transport chain . This leads to reduced growth rates and altered gene expression related to photosystem repair and toxin production. In non-photosynthetic cells, Terbutryn D5 (ethyl D5) can affect cellular metabolism and signaling pathways, although these effects are less well-studied.
Molecular Mechanism
At the molecular level, Terbutryn D5 (ethyl D5) exerts its effects primarily through the inhibition of the photosystem II complex. By binding to the D1 protein, it prevents the transfer of electrons from the primary electron donor to the plastoquinone pool . This inhibition disrupts the entire photosynthetic electron transport chain, leading to a cessation of ATP and NADPH production, which are essential for carbon fixation and other metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terbutryn D5 (ethyl D5) can change over time. The compound is relatively stable, but its herbicidal activity can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to Terbutryn D5 (ethyl D5) can lead to adaptive responses in photosynthetic organisms, such as the upregulation of genes involved in stress response and photosystem repair .
Dosage Effects in Animal Models
The effects of Terbutryn D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms. At higher doses, Terbutryn D5 (ethyl D5) can exhibit toxic effects, including oxidative stress and disruption of metabolic processes . These effects highlight the importance of dosage control in environmental and toxicological studies.
Metabolic Pathways
Terbutryn D5 (ethyl D5) is involved in several metabolic pathways, primarily related to its role as a photosystem II inhibitor. It interacts with enzymes such as cytochrome b6f complex and plastoquinone, which are crucial components of the photosynthetic electron transport chain . The inhibition of these pathways leads to a buildup of reactive oxygen species and subsequent oxidative stress in photosynthetic organisms.
Transport and Distribution
Within cells and tissues, Terbutryn D5 (ethyl D5) is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, Terbutryn D5 (ethyl D5) localizes primarily to the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex .
Subcellular Localization
The subcellular localization of Terbutryn D5 (ethyl D5) is predominantly within the chloroplasts of photosynthetic organisms. The compound targets the thylakoid membranes, where the photosystem II complex is located . This specific localization is facilitated by the lipophilic nature of Terbutryn D5 (ethyl D5), allowing it to integrate into the lipid bilayer of the thylakoid membranes and interact directly with the photosystem components.
Propiedades
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-YRYIGFSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)

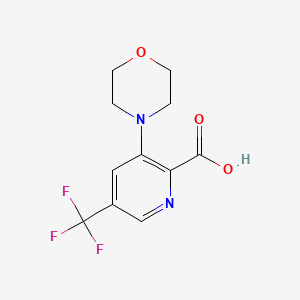
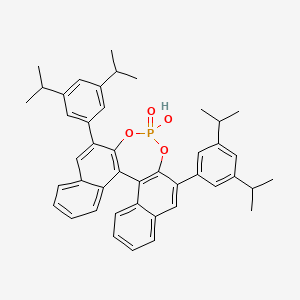

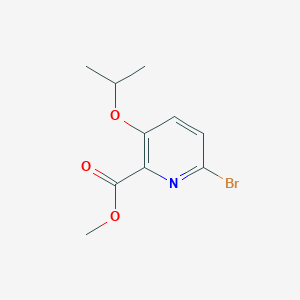


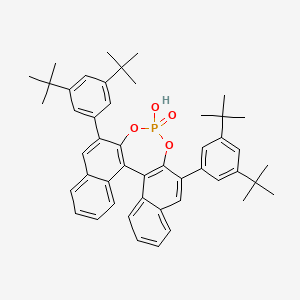
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
